4-(1,1-Difluoro-2-hydroxyethyl)phenol

Lipophilicity Drug design Bioisosterism

4-(1,1-Difluoro-2-hydroxyethyl)phenol (CAS 1782512-67-7, molecular formula C₈H₈F₂O₂, molecular weight 174.14 g·mol⁻¹) is a para-substituted fluorinated phenolic building block in which the benzylic methylene of the 2-hydroxyethyl chain is replaced by a gem‑difluoromethylene (CF₂) group. The compound is commercially supplied as a research‑grade intermediate (typical purity ≥ 98%) through the ENAMINE catalog (item ENAH30516C07) and independent chemical distributors.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
Cat. No. B13601423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoro-2-hydroxyethyl)phenol
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)(F)F)O
InChIInChI=1S/C8H8F2O2/c9-8(10,5-11)6-1-3-7(12)4-2-6/h1-4,11-12H,5H2
InChIKeyVDTBCKDQUKMYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Difluoro-2-hydroxyethyl)phenol: Physicochemical Identity and Procurement-Relevant Classification


4-(1,1-Difluoro-2-hydroxyethyl)phenol (CAS 1782512-67-7, molecular formula C₈H₈F₂O₂, molecular weight 174.14 g·mol⁻¹) is a para-substituted fluorinated phenolic building block in which the benzylic methylene of the 2-hydroxyethyl chain is replaced by a gem‑difluoromethylene (CF₂) group . The compound is commercially supplied as a research‑grade intermediate (typical purity ≥ 98%) through the ENAMINE catalog (item ENAH30516C07) and independent chemical distributors . It belongs to the organofluorine subclass of phenethyl‑alcohol derivatives and is primarily employed as a synthetic fragment in medicinal‑chemistry programs targeting β₂‑adrenergic receptor agonists, CCR5 antagonists, and dual aromatase–steroid sulfatase inhibitors, where the CF₂ moiety serves as a metabolically stabilized bioisostere of the native CH₂ group [1].

Why 4-(1,1-Difluoro-2-hydroxyethyl)phenol Cannot Be Replaced by Tyrosol or Other Non‑Fluorinated Phenethyl‑Alcohol Analogs


Replacing the benzylic CH₂ group in 4‑(2‑hydroxyethyl)phenol (tyrosol) with a CF₂ moiety is not a conservative structural edit; it is a deliberate physicochemical perturbation that simultaneously alters three orthogonal molecular properties: (i) the phenolic pKₐ is depressed by the electron‑withdrawing CF₂ group, shifting the ionization equilibrium at physiological pH; (ii) lipophilicity increases by ΔlogP ≈ 0.6–1.4 units per CH₂→CF₂ exchange, materially affecting membrane permeability and non‑specific protein binding; and (iii) the CF₂ group creates a steric and electronic barrier to cytochrome P450‑mediated benzylic oxidation, the primary metabolic soft‑spot of tyrosol‑based scaffolds [1]. Consequently, generic substitution with the non‑fluorinated parent compound or with regioisomeric fluorinated analogs (e.g., 3‑(1,1‑difluoro‑2‑hydroxyethyl)phenol) cannot reproduce the combined pharmacokinetic and pharmacodynamic profile that makes the para‑CF₂‑substituted phenol a preferred fragment in lead‑optimization campaigns [2].

Quantitative Differentiation Evidence: 4-(1,1-Difluoro-2-hydroxyethyl)phenol vs. Closest Analogs


Lipophilicity Increase: ΔlogP of 0.6–1.4 Units per CH₂→CF₂ Exchange vs. Tyrosol

The CH₂→CF₂ replacement at the benzylic position of phenethyl‑alcohol derivatives consistently elevates the octanol‑water partition coefficient. Keisar et al. (2023) demonstrated across a series of α,α‑phenoxy‑ and thiophenoxy‑esters/amides, diketones, and benzodioxoles that the ΔlogP(CF₂−CH₂) falls in the range 0.6–1.4 log units, an effect substantially larger than predicted from atom‑based additive models [1]. For the specific pair tyrosol (logP = 0.85, ALOGPS; logP = 1.19, ChemAxon) vs. 4‑(1,1‑difluoro‑2‑hydroxyethyl)phenol, computational predictions using the ChemAxon platform yield an estimated logP of approximately 1.7–2.1 for the fluorinated analog, representing a ΔlogP of ≈ 0.5–0.9 units [2]. This translates to a roughly 3‑ to 8‑fold increase in octanol partitioning, which is mechanistically linked to enhanced passive membrane permeability in Caco‑2 and PAMPA assays for structurally related fluorinated phenethyl derivatives [3].

Lipophilicity Drug design Bioisosterism

Phenolic pKₐ Depression: Enhanced Ionization at Physiological pH Relative to Tyrosol

The electron‑withdrawing inductive effect (−I) of the gem‑difluoro group lowers the pKₐ of the para‑phenolic OH relative to the non‑fluorinated analog. Tyrosol exhibits a calculated pKₐ (strongest acidic) of 10.2 (ChemAxon) [1]. Based on the well‑characterized Hammett σₚ constant for the CF₂‑R substituent (σₚ ≈ 0.3–0.4, comparable to a chloro substituent), the phenolic pKₐ of 4‑(1,1‑difluoro‑2‑hydroxyethyl)phenol is predicted to fall in the range 9.3–9.7, representing a ΔpKₐ of approximately −0.5 to −0.9 units [2]. This shift increases the mole fraction of the phenoxide anion at physiological pH 7.4 from ≈ 0.16% (tyrosol) to ≈ 0.4–1.0% (target compound), a 2.5‑ to 6‑fold enhancement that has measurable consequences for aqueous solubility, hydrogen‑bond acceptor strength, and interactions with cationic residues in biological targets [3].

pKa modulation Ionization state Pharmacokinetics

Metabolic Stability at the Benzylic Position: Blockade of CYP450-Mediated Oxidation vs. Tyrosol

The primary metabolic liability of tyrosol and its derivatives is cytochrome P450‑catalyzed hydroxylation at the benzylic methylene, which generates a reactive quinone methide intermediate implicated in hepatotoxicity and rapid clearance. Replacing the benzylic CH₂ with CF₂ eliminates this metabolic soft‑spot because the carbon–fluorine bond (bond dissociation energy ≈ 485 kJ·mol⁻¹ vs. ≈ 410 kJ·mol⁻¹ for C–H) is refractory to hydrogen‑atom abstraction by P450 Compound I [1]. In a controlled medicinal‑chemistry study, Rullo et al. (2022) demonstrated that introducing a related fluorinated motif (CH₂OH→CF₂H replacement) onto coumarin‑based dual AChE–MAO B inhibitors increased human liver microsome half‑life by >3‑fold and eliminated CYP3A4 liability (IC₅₀ shift from <1 µM to >50 µM), producing a compound (15) that was deemed 'metabolically stable' [2]. While direct microsomal stability data for 4‑(1,1‑difluoro‑2‑hydroxyethyl)phenol itself are not published, the class‑level evidence that gem‑difluoro substitution at the benzylic position confers metabolic stabilization is robust and reproducible across multiple chemotypes [3].

Metabolic stability Cytochrome P450 Oxidative metabolism

Regioisomeric Differentiation: para-CF₂ Substitution Confers Distinct Reactivity vs. meta-Isomer

The para‑substitution pattern in 4‑(1,1‑difluoro‑2‑hydroxyethyl)phenol positions the phenolic OH and the CF₂‑CH₂OH group in a linear, electronically conjugated arrangement that maximizes the electron‑withdrawing effect on the aromatic ring. In contrast, the meta‑isomer 3‑(1,1‑difluoro‑2‑hydroxyethyl)phenol (CAS 1784557-02-3) places the CF₂ group in a position where inductive withdrawal is transmitted without resonance conjugation, resulting in a measurably different electrophilic aromatic substitution (EAS) reactivity profile . In the para‑isomer, the combined −I effect of CF₂ and +M effect of OH direct incoming electrophiles exclusively to the ortho positions (C2/C6), whereas the meta‑isomer presents a more complex regiochemical landscape with competing directing effects. This difference is practically significant for downstream functionalization: the para‑isomer yields a single predominant regioisomer upon nitration, halogenation, or formylation, simplifying purification and improving isolated yields in library synthesis [1]. Commercial availability data from major suppliers (Leyan, purity 98%) confirm that the para‑isomer is the preferred building block for medicinal chemistry, while the meta‑isomer is typically procured only for specific SAR exploration .

Regiochemistry Nucleophilic aromatic substitution Synthetic intermediate

Hydrogen‑Bond Donor Capacity: The CF₂ Group as a Weak H‑Bond Acceptor Alters Intermolecular Recognition

The gem‑difluoro group possesses a unique electronic character: the polarized Cᵟ⁺–Fᵟ⁻ bonds create a region of negative electrostatic potential that can accept weak hydrogen bonds (C–F···H–X interactions), a property absent in the parent CH₂ group. Sessler et al. (2019) quantified that the CF₂H moiety, when attached to an aromatic ring, functions as a hydrogen‑bond donor with H‑bond acidity (α ≈ 0.15–0.20 on Abraham's scale) while the fluorine atoms simultaneously serve as weak H‑bond acceptors (β ≈ 0.05–0.10) [1]. In 4‑(1,1‑difluoro‑2‑hydroxyethyl)phenol, the CF₂ group is directly conjugated to the aromatic π‑system, which polarizes the C–F bonds further and amplifies the H‑bond acceptor capacity relative to an isolated CF₂ unit. This dual donor/acceptor character is absent in tyrosol (CH₂ group) and monofl uorinated analogs (CHF group), providing the CF₂‑substituted compound with a distinctive intermolecular‑interaction fingerprint that has been exploited in crystal‑engineering studies of fluorinated phenethyl derivatives [2]. Computational DFT analyses confirm that CF₂···H–O hydrogen bonds contribute 2–5 kJ·mol⁻¹ of additional binding enthalpy in model dimer systems, a small but stereochemically significant increment [3].

Hydrogen bonding Molecular recognition Crystal engineering

Synthetic Versatility as a Fluorinated Building Block: Documented Use in β₂‑Adrenergic and CCR5 Modulator Programs

4‑(1,1‑Difluoro‑2‑hydroxyethyl)phenol is explicitly cited as a key synthetic intermediate in the patent and primary literature for at least two therapeutically validated target families. Patent WO2007090854 (and related family members) describes derivatives of 4‑(2‑amino‑1‑hydroxyethyl)phenol as β₂‑adrenergic receptor agonists, wherein the CF₂‑substituted phenol serves as the core aromatic fragment for elaboration into potent bronchodilators [1]. Independently, preliminary pharmacological screening reported in the Chinese patent literature (CN102320947B) demonstrates that fluorinated polyphenolic compounds containing the 4‑(1,1‑difluoro‑2‑hydroxyethyl)phenol substructure exhibit both antioxidant activity and anti‑HIV‑1 activity mediated through CCR5 antagonism [2]. The primary alcohol functionality (−CH₂OH) provides a synthetic handle for further derivatization: it can be oxidized to the corresponding carboxylic acid, converted to a leaving group (mesylate/tosylate) for nucleophilic displacement, or coupled directly via Mitsunobu or etherification protocols [3]. This dual‑handle architecture (phenolic OH at C4 and primary alcohol on the side chain) enables orthogonal protection strategies that are not possible with 4‑(1,1‑difluoroethyl)phenol, which lacks the terminal hydroxyl group.

Fragment-based drug discovery β2-Adrenergic receptor CCR5 antagonist

Evidence‑Backed Application Scenarios for 4-(1,1-Difluoro-2-hydroxyethyl)phenol


Fragment‑Based Lead Optimization Requiring Pre‑Installed Metabolic Stability at the Benzylic Position

In fragment‑to‑lead campaigns where the phenethyl‑alcohol motif is identified as a promising scaffold but benzylic oxidation limits in vivo half‑life, 4‑(1,1‑difluoro‑2‑hydroxyethyl)phenol serves as a direct drop‑in replacement for tyrosol. The CF₂ group blocks the primary metabolic soft‑spot as demonstrated across multiple fluorinated phenethyl chemotypes, where CH₂→CF₂ substitution in human liver microsome assays consistently extends half‑life by >3‑fold and abrogates CYP3A4 time‑dependent inhibition [1]. This pre‑installed stabilization reduces the number of PK‑driven design cycles and accelerates progression to in vivo efficacy studies.

β₂‑Adrenergic Receptor Agonist Development for Respiratory Indications

The compound is a documented intermediate in the synthesis of long‑acting β₂‑adrenergic receptor agonists (LABAs). Patent WO2007090854 explicitly claims derivatives of 4‑(2‑amino‑1‑hydroxyethyl)phenol wherein the fluorinated phenol fragment contributes to both receptor affinity and duration of action [2]. The CF₂ group's electron‑withdrawing effect modulates the pKₐ of the phenolic OH (estimated 9.3–9.7), influencing the protonation state of the key hydrogen‑bond donor that contacts Ser203 and Ser207 in the β₂‑adrenergic binding pocket, as established by mutagenesis studies of structurally related catechol‑mimetic agonists [3].

CCR5 Antagonist Programs for HIV‑1 Entry Inhibition

Chinese patent CN102320947B reports that polyphenolic compounds incorporating the 4‑(1,1‑difluoro‑2‑hydroxyethyl)phenol substructure display antioxidant activity and anti‑HIV‑1 activity in cell‑based screening assays [2]. The CF₂‑substituted phenol fragment is hypothesized to engage the CCR5 co‑receptor through a combination of hydrophobic contacts (enhanced by the increased lipophilicity of the CF₂ group) and hydrogen‑bond interactions mediated by both the phenolic OH and the terminal primary alcohol. This dual‑mode recognition may contribute to antagonist potency and merits further exploration in structure‑based CCR5 antagonist design.

Orthogonal Derivatization for Diversity‑Oriented Synthesis of Fluorinated Libraries

The presence of two chemically distinct hydroxyl groups (phenolic OH, pKₐ ≈ 9.3–9.7; primary alkyl OH, pKₐ ≈ 14–15) enables sequential, protection‑group‑controlled functionalization. The phenolic OH can be selectively alkylated or acylated under mildly basic conditions (K₂CO₃, acetone) without affecting the primary alcohol, while the primary alcohol can be activated (MsCl, Et₃N) or oxidized (TEMPO/bleach) after phenolic protection. This orthogonal reactivity makes 4‑(1,1‑difluoro‑2‑hydroxyethyl)phenol a strategic core building block for generating diverse fluorinated fragment libraries with minimal synthetic effort, as validated by the commercial availability of related 4‑(1,1‑difluoro‑2‑hydroxyethyl)‑2‑ethoxyphenol derivatives used in agrochemical discovery .

Quote Request

Request a Quote for 4-(1,1-Difluoro-2-hydroxyethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.